molecular formula C8H17N3 B11920806 2,8-Diazaspiro[4.5]decan-4-amine CAS No. 828928-25-2

2,8-Diazaspiro[4.5]decan-4-amine

Cat. No.: B11920806
CAS No.: 828928-25-2
M. Wt: 155.24 g/mol
InChI Key: PBXYCLYYSVQGJF-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[45]decan-4-amine is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decan-4-amine typically involves the formation of the spiro ring system through cyclization reactions. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . Another approach involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate and triphenylphosphine to afford the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spiro ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen in the presence of palladium on carbon are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, substituted amines, and various functionalized spiro compounds, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

2,8-Diazaspiro[4.5]decan-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of necroptosis pathways . This inhibition is achieved through binding to the kinase domain, preventing its phosphorylation and subsequent signaling events.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diazaspiro[4.5]decan-4-amine is unique due to its specific amine functionality, which allows for diverse chemical modifications and interactions with biological targets. Its spirocyclic structure imparts rigidity and three-dimensionality, making it a valuable scaffold in drug design and synthesis.

Properties

CAS No.

828928-25-2

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

2,8-diazaspiro[4.5]decan-4-amine

InChI

InChI=1S/C8H17N3/c9-7-5-11-6-8(7)1-3-10-4-2-8/h7,10-11H,1-6,9H2

InChI Key

PBXYCLYYSVQGJF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CNCC2N

Origin of Product

United States

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